molecular formula C16H21NO3 B4130159 N-(cyclohexylcarbonyl)phenylalanine

N-(cyclohexylcarbonyl)phenylalanine

Cat. No.: B4130159
M. Wt: 275.34 g/mol
InChI Key: TYZXWNYMZXLYSH-UHFFFAOYSA-N
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Description

N-(cyclohexylcarbonyl)phenylalanine is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.15214353 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for “N-(cyclohexylcarbonyl)phenylalanine” research could involve further exploration of its hypoglycemic activity and potential applications in the treatment of diabetes . Additionally, the compound’s role in the synthesis of neurotransmitters could be further investigated for potential applications in neurological research .

Mechanism of Action

Target of Action

N-(cyclohexylcarbonyl)phenylalanine, also known as SMR000200066, primarily targets the protein hypoxia-inducible factor 1-alpha inhibitor . This protein plays a crucial role in cellular responses to hypoxia, or low oxygen levels, which is a common condition in various types of solid tumors.

Mode of Action

This interaction is likely to involve the acyl group at the terminal nitrogen atom of the alpha amino acid in the compound .

Biochemical Pathways

It is known that phenylalanine, a component of the compound, is metabolized by bacteria via phenylacetate . This suggests that SMR000200066 may also be involved in the phenylacetate metabolic pathway.

Pharmacokinetics

It is known that the compound is a solid , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of SMR000200066’s action is a decrease in blood glucose levels. In fact, a highly active analogue of the compound showed a 20% decrease in blood glucose at an oral dose of 1.6 mg/kg in fasted normal mice .

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZXWNYMZXLYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.